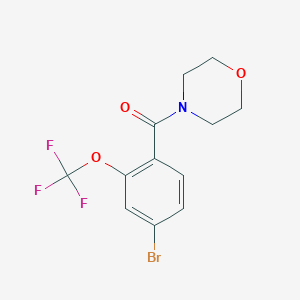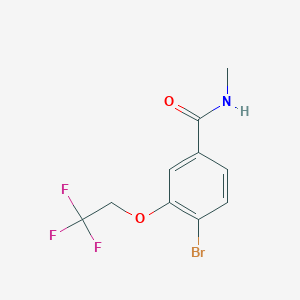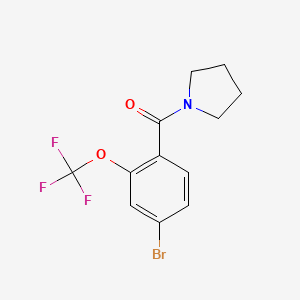
(4-Bromo-2-(trifluoromethoxy)phenyl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-(trifluoromethoxy)phenyl)(morpholino)methanone is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a morpholino group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-(trifluoromethoxy)phenyl)(morpholino)methanone typically involves the following steps:
Trifluoromethoxylation: The addition of a trifluoromethoxy group to the phenyl ring.
Morpholino Group Introduction: The attachment of a morpholino group to the methanone moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Addition Reactions: The trifluoromethoxy group can engage in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
(4-Bromo-2-(trifluoromethoxy)phenyl)(morpholino)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-(trifluoromethoxy)phenyl)(morpholino)methanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, while the morpholino group can modulate its solubility and bioavailability. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
- (4-Bromo-2-(trifluoromethoxy)phenyl)methanol
- 2-Bromo-4’-(trifluoromethoxy)acetophenone
Comparison:
- Structural Differences: The presence of different functional groups (e.g., methanol vs. methanone) can significantly alter the reactivity and applications.
- Reactivity: The specific arrangement of bromine, trifluoromethoxy, and morpholino groups can influence the types of reactions the compound undergoes.
- Applications: While similar compounds may share some applications, (4-Bromo-2-(trifluoromethoxy)phenyl)(morpholino)methanone’s unique structure may offer distinct advantages in certain research areas.
Propiedades
IUPAC Name |
[4-bromo-2-(trifluoromethoxy)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO3/c13-8-1-2-9(10(7-8)20-12(14,15)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXJMMCABXRSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














